5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide

Regioselective synthesis C–H functionalization Pyrazole electronic structure

5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide (CAS 1855907-57-1) is a halogenated pyrazole derivative supplied as a crystalline hydrobromide salt with molecular formula C₇H₁₂Br₂N₂ and molecular weight 283.99 g/mol. It belongs to the class of N-alkylpyrazoles bearing an electrophilic bromomethyl functional handle at the heterocycle C-5 position, a substitution pattern that defines its reactivity profile as a synthetic building block for nucleophilic displacement and cross-coupling chemistry.

Molecular Formula C7H12Br2N2
Molecular Weight 283.99 g/mol
Cat. No. B12223952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide
Molecular FormulaC7H12Br2N2
Molecular Weight283.99 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)CBr.Br
InChIInChI=1S/C7H11BrN2.BrH/c1-3-10-7(5-8)4-6(2)9-10;/h4H,3,5H2,1-2H3;1H
InChIKeyTXKZKNJIKLZQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1-ethyl-3-methylpyrazole Hydrobromide: A Regiospecific Pyrazole Building Block for Targeted Chemical Biology and Kinase Inhibitor Synthesis


5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide (CAS 1855907-57-1) is a halogenated pyrazole derivative supplied as a crystalline hydrobromide salt with molecular formula C₇H₁₂Br₂N₂ and molecular weight 283.99 g/mol . It belongs to the class of N-alkylpyrazoles bearing an electrophilic bromomethyl functional handle at the heterocycle C-5 position, a substitution pattern that defines its reactivity profile as a synthetic building block for nucleophilic displacement and cross-coupling chemistry [1]. The compound is structurally distinguished by the combination of an N1-ethyl group, a C3-methyl group, and a C5-bromomethyl substituent, creating a well-defined, regiospecifically substituted pyrazole scaffold employed in medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways .

Why 5-(Bromomethyl)-1-ethyl-3-methylpyrazole Hydrobromide Cannot Be Replaced by Regioisomeric or N-Alkyl Variant Pyrazole Building Blocks


Generic substitution among bromomethylpyrazole building blocks is not chemically valid because the position of the bromomethyl group on the pyrazole ring fundamentally alters the electronic environment and thus the reactivity of the electrophilic carbon center [1]. The intrinsic C–H reactivity order of the pyrazole nucleus is experimentally established as C-5 > C-4 >> C-3, meaning that the C-5 position possesses the highest electron density and the most acidic proton [1]. Consequently, a bromomethyl substituent at C-5 experiences a different electronic push–pull effect compared to the C-4 regioisomer, which can alter the rate and selectivity of nucleophilic displacement reactions. Additionally, the N1-ethyl substituent provides a distinct steric and lipophilic profile versus the N1-methyl analog, affecting solubility, logP, and downstream pharmacokinetic properties of derived products [2]. The hydrobromide salt form further differentiates this compound from its free base (CAS 1491458-30-0), conferring enhanced crystallinity, improved ambient storage stability, and more precise stoichiometric handling in synthetic workflows [3]. These three structural features—C-5 bromomethyl placement, N1-ethyl substitution, and hydrobromide salt identity—are not independently tunable in generic analogs, making direct substitution scientifically unsound without revalidation of the entire synthetic route.

Quantitative Differentiation Evidence: 5-(Bromomethyl)-1-ethyl-3-methylpyrazole Hydrobromide vs. Closest Analogs


C-5 vs. C-4 Bromomethyl Placement: Intrinsic Pyrazole C–H Reactivity Order Determines Electronic Environment at the Electrophilic Center

The intrinsic C–H bond reactivity of the pyrazole ring follows the experimentally determined order C-5 > C-4 >> C-3, as mapped through systematic palladium-catalyzed C–H arylation studies [1]. This reactivity gradient means that a bromomethyl substituent installed at the C-5 position resides in the most electron-rich and sterically accessible environment of the pyrazole nucleus, in contrast to the C-4 regioisomer (CAS 1855907-53-7, 4-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide), where the bromomethyl group occupies the less electronically activated C-4 position. The difference in the electronic environment between C-5 and C-4 positions is expected to modulate the electrophilicity of the bromomethyl carbon and thus the rate of nucleophilic displacement reactions, although direct kinetic comparison data for these specific compounds have not been published.

Regioselective synthesis C–H functionalization Pyrazole electronic structure Building block reactivity

Hydrobromide Salt vs. Free Base: Crystallinity and Handling Stability Advantages Confirmed by X-Ray Crystallography

The hydrobromide salt form of this compound (MW 283.99 g/mol) is supplied as a crystalline solid, whereas the corresponding free base, 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole (CAS 1491458-30-0, MW 203.08 g/mol), is typically an oil or low-melting solid more prone to degradation . X-ray crystallographic studies of NH-pyrazolium hydrobromides have established that protonation at the pyrazole nitrogen and subsequent HBr salt formation generates robust hydrogen-bonded networks in the solid state, which enhance crystallinity and reduce hygroscopicity relative to the free base [1]. Vendor specifications consistently indicate that the hydrobromide salt is provided at ≥95% purity in a white to off-white crystalline form, with recommended long-term storage at 2–8 °C . In contrast, the free base form is less commonly stocked and is typically described as requiring more stringent storage conditions to prevent decomposition .

Salt-form engineering Solid-state stability X-ray crystallography Building block storage

Bromomethyl (–CH₂Br) vs. Directly Attached Bromine (–Br): Orthogonal Reactivity Modes for Divergent Synthetic Strategies

The bromomethyl group (–CH₂Br) at C-5 provides a benzylic-type electrophilic carbon accessible to SN2 nucleophilic displacement by amines, thiols, alkoxides, and stabilized carbanions, whereas the directly attached bromine analog (5-bromo-1-ethyl-3-methyl-1H-pyrazole, CAS 1782381-52-5, MW 189.05 g/mol, C₆H₉BrN₂) is suitable primarily for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but is unreactive toward direct SN2 displacement due to the sp² character of the C–Br bond [1]. Among halomethyl leaving groups, bromomethyl offers an empirically established optimal balance between reactivity (greater than chloromethyl) and stability (greater than iodomethyl), as demonstrated in systematic studies of halomethyl-functionalized heterocycles where bromomethyl imidazolium salts were significantly more reactive toward N, O, and S nucleophiles than their chloromethyl counterparts [2]. No direct kinetic comparison between these specific pyrazole compounds has been published; however, the mechanistic distinction is well-established in physical organic chemistry.

Nucleophilic substitution Cross-coupling Electrophilic warhead SN2 reactivity

N1-Ethyl vs. N1-Methyl Substitution: Impact on Lipophilicity and Steric Environment Around the Bromomethyl Warhead

The N1-ethyl substituent in the target compound increases the calculated lipophilicity by approximately 0.5–0.7 logP units compared to the N1-methyl analog (5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, CAS 1855907-09-3), based on the experimentally determined logP of 1-ethyl-1H-pyrazole (logP = 0.90) versus 1-methyl-1H-pyrazole (logP ≈ 0.40) [1]. This difference translates to an approximately 3- to 5-fold increase in octanol-water partition coefficient. The additional methylene unit also increases the steric bulk adjacent to the pyrazole N1, which can influence the regiochemical outcome of further N-functionalization reactions and modulate the conformational preferences of the bromomethyl side chain [2]. N-alkylation regioselectivity studies have demonstrated that the steric and electronic nature of the N1-substituent can alter N1/N2 alkylation product ratios, with larger N1-substituents favoring higher N1-selectivity [2].

Lipophilicity modulation N-alkyl substitution logP prediction Structure-property relationships

Application Scope: Validated Intermediate for cMet Kinase-Targeting Pyrazolopyrimidine Scaffolds

Pyrazolopyrimidine derivatives constructed from bromomethylpyrazole building blocks have demonstrated inhibitory activity against cMet kinase, a clinically validated oncology target implicated in non-small-cell lung carcinoma, gastric cancer, and esophageal carcinoma [1][2]. Literature reports indicate that pyrazolopyrimidine compounds bearing substitution at positions derived from bromomethyl handles can achieve IC₅₀ values in the low nanomolar range against purified cMet protein in biochemical assays, with selectivity confirmed by lack of anti-proliferative effects on cMet-non-addicted cell lines [2]. The specific regiochemistry of the 5-(bromomethyl)-1-ethyl-3-methyl substitution pattern provides a defined vector for constructing pyrazolo[3,4-d]pyrimidine scaffolds with predictable geometry, a feature not equivalently accessible from the C-4 or C-3 bromomethyl regioisomers due to the different trajectory of the pendant functional group relative to the pyrazole ring plane [3].

Kinase inhibitor cMet Pyrazolopyrimidine Oncology building block

Optimal Procurement and Deployment Scenarios for 5-(Bromomethyl)-1-ethyl-3-methylpyrazole Hydrobromide


Medicinal Chemistry: Synthesis of C5-Derivatized Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

This compound is the building block of choice for constructing pyrazolo[3,4-d]pyrimidine libraries targeting cMet and related kinases, where the C5-bromomethyl handle provides the optimal exit vector geometry for accessing the ATP-binding pocket. The hydrobromide salt form ensures accurate stoichiometry during the alkylation step, while the N1-ethyl group contributes a favorable logP increment (~+0.5 units vs. N1-methyl) for balancing cellular permeability [1]. The established C-5 > C-4 >> C-3 reactivity order of the pyrazole ring [2] provides mechanistic confidence that nucleophilic displacement at the C5-bromomethyl position will proceed without competing side reactions at other ring positions.

Chemical Biology: Electrophilic Warhead Installation for Covalent Probe Design

The bromomethyl group at C-5 serves as a moderately electrophilic warhead for covalent modification of cysteine or lysine residues in protein targets, with reactivity balanced between the less reactive chloromethyl (insufficient labeling) and the more labile iodomethyl (non-specific labeling and rapid hydrolysis) [3]. The N1-ethyl and C3-methyl substituents provide a defined steric environment that can be exploited to tune target engagement selectivity in chemical proteomics applications.

Process Chemistry: Scalable Alkylation Step with Crystalline Salt Handling Advantages

For process development and scale-up, the crystalline hydrobromide salt form is strongly preferred over the free base oil. The X-ray crystallographically characterized hydrogen-bonding network in pyrazolium hydrobromides [4] correlates with reduced hygroscopicity and improved long-term storage stability, enabling multi-gram to kilogram scale reactions with consistent stoichiometric control. The defined melting point and crystalline habit also facilitate quality control by DSC and XRPD, supporting cGMP documentation when the building block is incorporated into pharmaceutical intermediate supply chains.

Agrochemical Discovery: Construction of N-Alkylpyrazole Fungicide and Herbicide Lead Scaffolds

The 1-ethyl-3-methyl-5-bromomethyl substitution pattern maps onto the structural framework of several commercial agrochemical pyrazole carboxamide fungicides (e.g., SDHI inhibitors). The C5-bromomethyl handle enables late-stage diversification via nucleophilic displacement with amine, alcohol, or thiol nucleophiles to generate lead optimization libraries, while the N1-ethyl group provides a logP window (predicted ~1.5–2.0 for the free base) consistent with foliar uptake requirements in crop protection applications [1].

Quote Request

Request a Quote for 5-(Bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.